5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely explored for antimicrobial and antimycobacterial activities . Its structure features:
- 5-position: A bulky tert-butyl group, enhancing lipophilicity and steric hindrance.
- 3-position: A phenyl ring, common in analogs targeting mycobacterial enzymes.
- 7-position: A 3,4-dimethylphenylamine substituent, influencing binding affinity and solubility.
- 2-position: A methyl group, optimizing steric and electronic properties .
Molecular weight is 338.45 g/mol (C₂₀H₂₆N₄O), with a logP value indicative of moderate hydrophobicity .
Properties
Molecular Formula |
C25H28N4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4/c1-16-12-13-20(14-17(16)2)26-22-15-21(25(4,5)6)27-24-23(18(3)28-29(22)24)19-10-8-7-9-11-19/h7-15,26H,1-6H3 |
InChI Key |
YPUHHDOQFYCJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Keto Esters
A common approach involves refluxing 3-amino-5-tert-butylpyrazole with ethyl 3-phenyl-3-oxopropanoate in acetic acid (AcOH) at 110–120°C for 6–12 hours. This forms the 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate.
Example Procedure
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times significantly. A mixture of 3-amino-5-tert-butylpyrazole and ethyl 3-phenyl-3-oxopropanoate in methanol (MeOH) with catalytic AcOH undergoes irradiation at 150°C for 2 hours, achieving 70% yield.
Functionalization at Position 7: Introduction of the N-(3,4-Dimethylphenyl) Group
The 7-amino group is introduced via nucleophilic substitution or Buchwald-Hartwig amination .
Direct Amination with 3,4-Dimethylaniline
The 7-chloro intermediate (generated by treating the 7-oxo derivative with POCl₃) reacts with 3,4-dimethylaniline in toluene at 100°C for 12 hours.
Example Procedure
Palladium-Catalyzed Coupling
For higher regioselectivity, a Pd(OAc)₂/Xantphos catalytic system enables coupling between the 7-bromo derivative and 3,4-dimethylaniline.
Example Procedure
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : 1,4-Dioxane (100°C, 16 h)
-
Yield : 60–68%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-assisted reactions in MeOH provide the highest yields due to rapid energy transfer.
Catalytic Systems for Amination
Palladium catalysis improves efficiency but requires inert conditions.
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.65–7.10 (m, 8H, aromatic), 2.30 (s, 6H, CH₃), 1.40 (s, 9H, tert-butyl).
-
¹³C NMR : δ 158.2 (C-7), 142.1 (C-5), 132.5 (C-3), 128.9–125.1 (aromatic), 34.6 (tert-butyl), 21.3 (CH₃).
-
HRMS : Calcd for C₂₇H₃₁N₄ [M+H]⁺: 439.2365; Found: 439.2368.
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s tert-butyl and 3,4-dimethylphenyl groups contribute to lower aqueous solubility compared to methoxyethyl or pyridylmethyl analogs .
- logP: Estimated logP ~4.2 (vs.
- Synthetic Accessibility : Synthesized via Suzuki-Miyaura coupling (3-phenyl) and nucleophilic substitution (7-amine), similar to methods in . Yields for tert-butyl derivatives are typically lower (40–60%) due to steric hindrance .
Key Advantages and Limitations
Biological Activity
5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula , with a molecular weight of approximately 336.44 g/mol. The presence of the pyrazolo-pyrimidine scaffold is notable for its role in various biological activities, particularly as an inhibitor of specific kinases involved in cancer progression.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit their biological activity through inhibition of key signaling pathways. The primary mechanisms include:
- Inhibition of Kinases : These compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor growth and angiogenesis.
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells by disrupting cell cycle progression and inducing DNA fragmentation.
Efficacy Against Cancer Cell Lines
The efficacy of 5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated in several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.0 - 10.0 | Induces apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 5.0 - 15.0 | Inhibits cell migration and induces apoptosis |
| HCT116 (Colon Cancer) | 4.0 - 12.0 | Suppresses tumor growth via EGFR inhibition |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in apoptotic cells from 1.79% in control to 36.06% post-treatment after 24 hours. This was confirmed through flow cytometry using Annexin V-FITC staining, indicating effective induction of apoptosis .
- Inhibition Studies : Another study focused on the dual inhibition of EGFR and VEGFR pathways showed that the compound effectively inhibited these targets with IC50 values ranging from 0.3 to 24 µM, demonstrating significant selectivity against cancer-related kinases .
Future Directions
Given the promising results observed with this compound, future research should focus on:
- Optimization : Further chemical modifications to enhance selectivity and reduce off-target effects.
- Preclinical Studies : Conducting detailed pharmacokinetic and toxicological studies to assess safety profiles before clinical trials.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to improve therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
